Cas no 754190-58-4 ((2E)-3-(quinolin-8-yl)prop-2-enoic acid)

(2E)-3-(quinolin-8-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(8-quinolinyl)-, (2E)-
- (E)-3-(quinolin-8-yl)acrylic acid
- (2E)-3-(quinolin-8-yl)prop-2-enoic acid
- AKOS009113958
- 77377-27-6
- (E)-3-quinolin-8-ylprop-2-enoic acid
- CS-0343456
- 754190-58-4
- SCHEMBL3537145
- (2E)-3-(8-Quinolinyl)-2-propenoic acid
- EN300-833016
- EN300-26727
- Z2670716103
- 3-quinolin-8-ylacrylic acid
- J-510976
- SCHEMBL3537147
- 3-(QUINOLIN-8-YL)ACRYLIC ACID
- G36210
- DTXSID201281988
- 3-(quinolin-8-yl)prop-2-enoic acid
- (e)-3-(quinolin-8-yl)acrylic acid
- (2E)-3-(QUINOLIN-8-YL)PROP-2-ENOIC ACID
-
- MDL: MFCD06205333
- インチ: InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
- InChIKey: JIEIJAGBFCDWPA-VOTSOKGWSA-N
- SMILES: C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2
計算された属性
- 精确分子量: 199.063328530g/mol
- 同位素质量: 199.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- XLogP3: 2.2
(2E)-3-(quinolin-8-yl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411603-1g |
2-Propenoic acid, 3-(8-quinolinyl)-, (2E)- |
754190-58-4 | 95%+ | 1g |
$340 | 2022-06-10 | |
Enamine | EN300-833016-0.25g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-833016-0.05g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
Enamine | EN300-833016-2.5g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
Enamine | EN300-833016-0.1g |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8294-1G |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95% | 1g |
¥ 1,788.00 | 2023-03-20 | |
Enamine | EN300-26727-10.0g |
3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95.0% | 10.0g |
$2393.0 | 2025-02-19 | |
Enamine | EN300-26727-1g |
3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 1g |
$557.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414126-100mg |
(E)-3-(Quinolin-8-yl)acrylic acid |
754190-58-4 | 98% | 100mg |
¥747.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8294-100mg |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid |
754190-58-4 | 95% | 100mg |
¥583.0 | 2024-04-17 |
(2E)-3-(quinolin-8-yl)prop-2-enoic acid 関連文献
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Zhitao Lu,Shaohong Liu,Chuanfa Li,Junlong Huang,Dingcai Wu,Ruowen Fu Chem. Commun., 2019,55, 6034-6037
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
(2E)-3-(quinolin-8-yl)prop-2-enoic acidに関する追加情報
Research Brief on (2E)-3-(quinolin-8-yl)prop-2-enoic acid (CAS: 754190-58-4): Recent Advances and Applications
The compound (2E)-3-(quinolin-8-yl)prop-2-enoic acid (CAS: 754190-58-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activities, and therapeutic potential. Recent studies highlight its role as a versatile scaffold for designing novel inhibitors targeting key enzymes and pathways implicated in cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (2E)-3-(quinolin-8-yl)prop-2-enoic acid derivatives via a Pd-catalyzed coupling reaction, yielding compounds with improved pharmacokinetic properties. The research emphasized the molecule's structural flexibility, enabling modifications at the quinoline and prop-2-enoic acid moieties to enhance target specificity. Notably, derivatives of this compound exhibited nanomolar inhibitory activity against protein kinases such as EGFR and VEGFR-2, suggesting promise as anticancer agents.
Further investigations into its mechanism of action revealed that (2E)-3-(quinolin-8-yl)prop-2-enoic acid analogs act as allosteric modulators of inflammatory cytokines, including TNF-α and IL-6. A 2024 preprint in BioRxiv reported that these compounds disrupt the NF-κB signaling pathway, reducing inflammation in murine models of rheumatoid arthritis. The study also identified a correlation between the compound's electrophilic properties and its ability to form covalent bonds with cysteine residues in target proteins, a feature exploitable for irreversible inhibition strategies.
In the realm of antimicrobial research, (2E)-3-(quinolin-8-yl)prop-2-enoic acid derivatives have shown potent activity against drug-resistant bacterial strains, including MRSA and Mycobacterium tuberculosis. A recent patent (WO2023124567) disclosed novel derivatives with enhanced membrane permeability, achieving MIC values of ≤2 µg/mL against Gram-positive pathogens. The structural motif of the quinoline ring was critical for DNA gyrase binding, while the α,β-unsaturated carbonyl group contributed to reactive oxygen species (ROS) generation in bacterial cells.
Challenges remain in optimizing the bioavailability and selectivity of (2E)-3-(quinolin-8-yl)prop-2-enoic acid-based therapeutics. Current research efforts, as highlighted in a 2024 review in Expert Opinion on Drug Discovery, are exploring prodrug strategies and nanoparticle formulations to address these limitations. With its multifaceted pharmacological profile and synthetic tractability, this compound class represents a compelling avenue for future drug development across multiple disease areas.
754190-58-4 ((2E)-3-(quinolin-8-yl)prop-2-enoic acid) Related Products
- 1258612-90-6(5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid)
- 475625-07-1(Ethyl 3,5-dichloro-2-methoxybenzoate)
- 1596004-31-7(2-(2-oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride)
- 1207054-03-2(11-(2,4-difluorobenzoyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one)
- 4477-23-0(2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol)
- 1220037-77-3(2-(3-Piperidinyl)ethyl propanoate hydrochloride)
- 1361564-06-8(2-[2-(2,3,4-Trichlorocyclohexa-2,4-dienyl)-4-trifluoromethyl-phenyl]-ethylamine)
- 1912-28-3(Methyl Ethanesulfonate)
- 1472625-54-9(O-(7-chloro-1,3-dioxaindan-5-yl)methylhydroxylamine)
- 1346691-23-3(3-Chloro-5-(pentan-3-yloxy)pyridazine)
